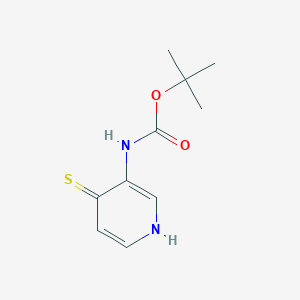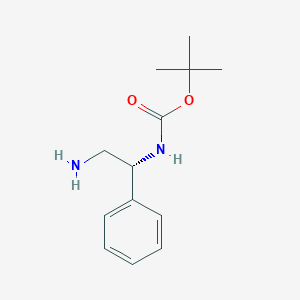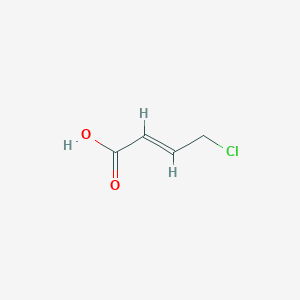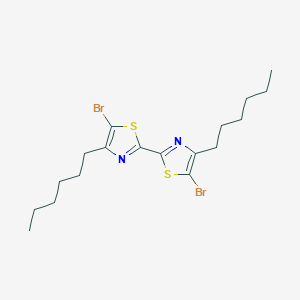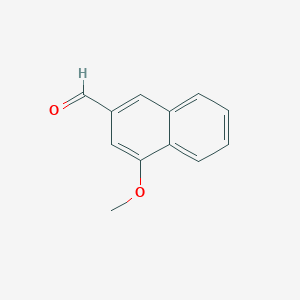
4-メトキシ-2-ナフタレンカルボアルデヒド
概要
説明
4-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2 . It is a derivative of naphthaldehyde, which is a class of aromatic compounds . The compound is used in various chemical reactions and has been found in natural products .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-naphthaldehyde consists of a naphthalene core with a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to it . The exact positions of these groups on the naphthalene core can vary, leading to different isomers .
Chemical Reactions Analysis
4-Methoxy-2-naphthaldehyde, like other naphthaldehydes, can undergo various chemical reactions due to the presence of the reactive aldehyde group . For instance, it can participate in aldol reactions, Mannich reactions, and others . The exact reactions that 4-Methoxy-2-naphthaldehyde undergoes could depend on the specific conditions and reagents used.
Physical and Chemical Properties Analysis
4-Methoxy-2-naphthaldehyde has a molecular weight of 186.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.
科学的研究の応用
有機合成
この化合物は、アルデヒドを合成するために使用されるホルミル化の一種であるビルスメイヤー・ハック反応の前駆体です . この反応は、オキシ塩化リンとジメチルホルムアミドを使用して、芳香族系にアルデヒド基を導入し、これはさまざまな有機分子の合成における重要なステップです。
不斉触媒
不斉合成の分野では、4-メトキシ-2-ナフタレンカルボアルデヒドはプロリン触媒によるアルドール反応で使用できます . これらの反応は、医薬品や生物活性化合物製造において不可欠な、高いエナンチオマー過剰率を有するキラル分子を生成するために重要です。
マンニッヒ反応
この化合物は、不斉3成分マンニッヒ反応にも使用されます . マンニッヒ反応は、有機化学において貴重な中間体であるβ-アミノカルボニル化合物を形成する方法です。 メトキシ基の存在は、反応の選択性と収率に影響を与える可能性があります。
ハントシュ・ジヒドロピリジン合成
4-メトキシ-2-ナフタレンカルボアルデヒド: は、ハントシュ1,4-ジヒドロピリジンの合成における反応物です . これらのジヒドロピリジンは、生物活性で知られており、心臓血管疾患の治療的用途を持つカルシウムチャネルブロッカーの合成に使用されます。
ベンゾイン縮合反応
この化合物は、不斉ベンゾイン縮合反応に適用されます . この反応は、α-ヒドロキシケトンを合成するために使用され、α-ヒドロキシケトンは、香料や医薬品を含むさまざまな有機化合物の調製における有用な中間体です。
フタラジノン合成
これは、ピラゾロ[1,2-b]フタラジノンの合成にも関与しています . これらの化合物は、抗炎症作用や抗がん作用を含む潜在的な薬理学的特性のために注目を集めています。
フラーレン合成
最後に、4-メトキシ-2-ナフタレンカルボアルデヒドは、フラッシュ真空熱分解によりフラーレン(C60)の合成に使用できます . フラーレンは、そのユニークな構造と電子特性により、有機光起電力から薬物送達システムまで、幅広い用途を持っています。
Safety and Hazards
The safety data sheet for a related compound, 6-Methoxy-2-naphthaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions might be applicable to 4-Methoxy-2-naphthaldehyde, but specific safety data for this compound was not found in the retrieved sources.
作用機序
Target of Action
The primary target of 4-Methoxy-2-naphthaldehyde is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols in the body, converting them into aldehydes and ketones.
Mode of Action
4-Methoxy-2-naphthaldehyde interacts with its target, ADH, by acting as a substrate for the enzyme . The compound can undergo a reaction with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction of 4-Methoxy-2-naphthaldehyde with ADH affects the metabolic pathways involving alcohol degradation. The formation of oximes and hydrazones from the reaction of the compound with hydroxylamine or hydrazine represents a significant alteration in these pathways .
Pharmacokinetics
It’s known that the compound is a non-acidic nonsteroidal anti-inflammatory drug (nsaid) which is rapidly metabolized in the liver to the major active metabolite .
Result of Action
The result of the action of 4-Methoxy-2-naphthaldehyde involves the formation of oximes and hydrazones, which are essentially irreversible processes . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 4-Methoxy-2-naphthaldehyde can be influenced by various environmental factors. For instance, the compound’s photostability can be improved when included in a microemulsion . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other metabolites or enzymes.
生化学分析
Biochemical Properties
4-Methoxy-2-naphthaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human salivary aldehyde dehydrogenase (hsALDH), an enzyme that catalyzes the irreversible oxidation of a wide spectrum of aliphatic and aromatic aldehydes . The Km values for this substrate were calculated to be 147.7, 5.31, 0.71, and 3.31 μM for benzaldehyde, cinnamaldehyde, 2-naphthaldehyde, and 6-methoxy-2-naphthaldehyde, respectively .
Cellular Effects
It is known that aldehyde dehydrogenases, which interact with 4-Methoxy-2-naphthaldehyde, play a crucial role in cell proliferation and protection against oxidative stress .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-2-naphthaldehyde involves its interaction with enzymes like aldehyde dehydrogenase. In the case of hsALDH, the enzyme catalyzes the oxidation of 4-Methoxy-2-naphthaldehyde to its corresponding acid in an NAD±dependent manner . This reaction is essentially irreversible .
Metabolic Pathways
4-Methoxy-2-naphthaldehyde is involved in the metabolic pathways catalyzed by aldehyde dehydrogenases . These enzymes catalyze the oxidation of aldehydes to their corresponding acids, playing a crucial role in the metabolism of endogenous and exogenous aldehydes .
Transport and Distribution
The transport and distribution of 4-Methoxy-2-naphthaldehyde within cells and tissues have been studied in the context of the blackened heartwood of Diospyros kaki . The compound was found to be high in concentration at the pith and at the edges of the blackened heartwood .
特性
IUPAC Name |
4-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSXRAUGCVFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468174 | |
| Record name | 4-methoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123239-64-5 | |
| Record name | 4-methoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-2-naphthaldehyde in the context of Diospyros species?
A: 4-Methoxy-2-naphthaldehyde, alongside its structural isomer 5-hydroxy-4-methoxy-2-naphthaldehyde, has been identified as a constituent of the heartwood of Diospyros quiloensis []. These compounds belong to a class of methoxynaphthaldehydes, which are relatively rare in nature. Their presence in Diospyros species, particularly in the heartwood, suggests a potential role in the tree's defense mechanisms or wood properties.
Q2: How was 4-Methoxy-2-naphthaldehyde synthesized?
A: Researchers successfully synthesized 4-Methoxy-2-naphthaldehyde, along with other methoxynaphthoic acids and methoxynaphthaldehydes, using the Stobbe condensation reaction and subsequent cyclization []. This method provides a controlled approach for obtaining this compound and its derivatives for further investigation.
Q3: Are there any insights into the structure of 4-Methoxy-2-naphthaldehyde and related compounds from spectroscopic studies?
A: NMR spectroscopy has been instrumental in confirming the structures of 4-Methoxy-2-naphthaldehyde and related methoxynaphthoic acids and methoxynaphthaldehydes []. The spectral data, particularly the proton NMR, provides valuable information about the relative positions of the substituents on the naphthalene ring system and helps confirm the influence of steric and electronic effects on their chemical shifts.
Q4: Beyond its natural occurrence, is there any research on potential applications of 4-Methoxy-2-naphthaldehyde?
A: While the research primarily focuses on the isolation and structural characterization of 4-Methoxy-2-naphthaldehyde, its presence in Diospyros species, known for their medicinal properties, suggests potential avenues for further exploration. For instance, related compounds like plumbagin and diospyrin, also found in Diospyros oocarpa, have shown promising antiprotozoal and anthelmintic activities []. This finding could encourage future research into the biological activities of 4-Methoxy-2-naphthaldehyde and its potential use in pharmaceutical or agricultural applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




